

Application Notes and Protocols for TVB-3166, a Potent FASN Inhibitor

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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B2771998

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These application notes provide detailed information on the solubility, handling, and experimental use of **TVB-3166**, a selective and orally available inhibitor of Fatty Acid Synthase (FASN). The provided protocols and diagrams are intended to guide researchers in utilizing **TVB-3166** for in vitro and in vivo studies.

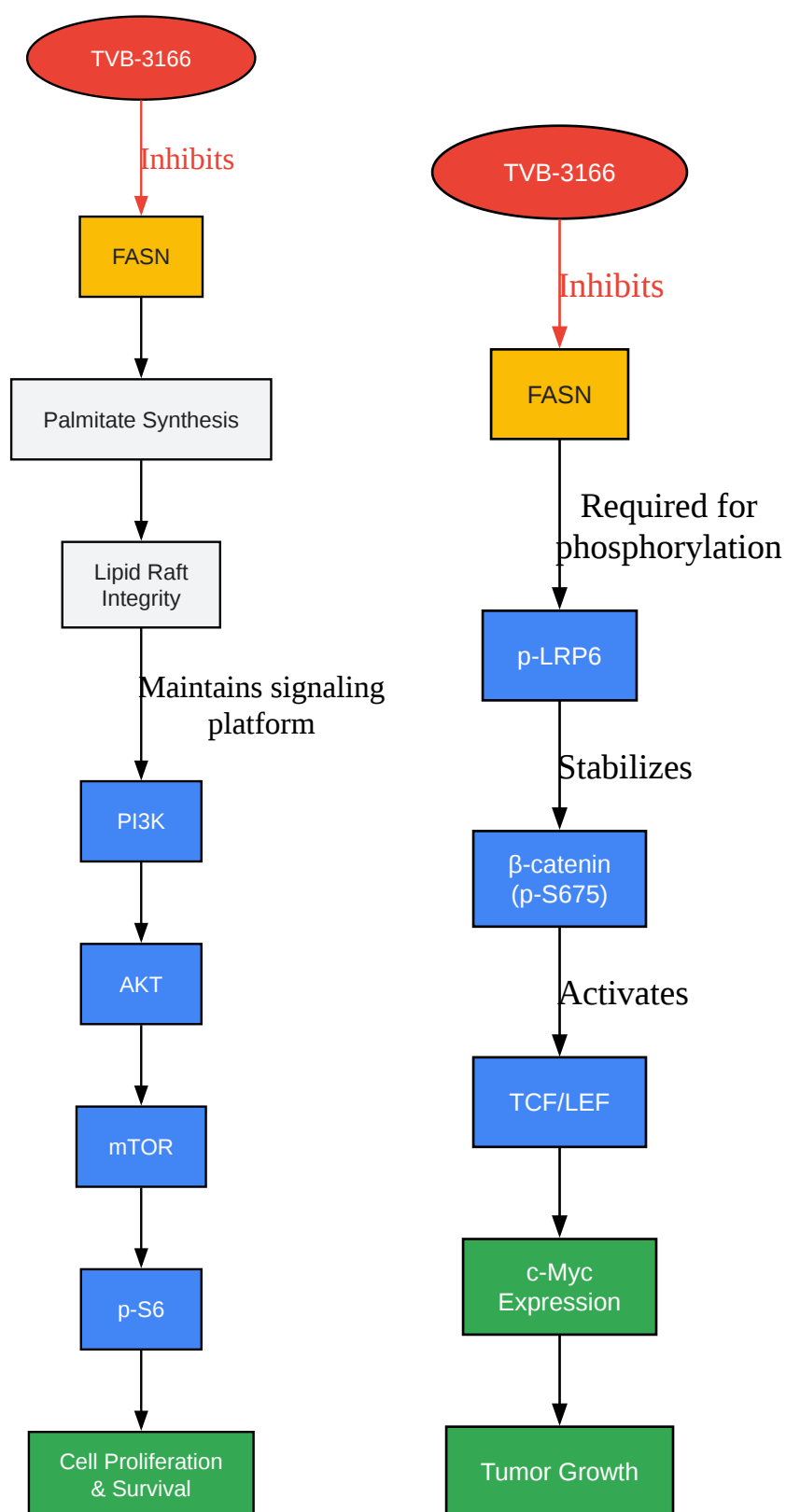
Solubility of TVB-3166

Proper dissolution of **TVB-3166** is critical for accurate and reproducible experimental results. The solubility of **TVB-3166** in various common laboratory solvents is summarized below. It is highly recommended to use fresh, anhydrous solvents, as the presence of moisture can affect the solubility, particularly in DMSO.^{[1][2]}

Solvent	Solubility	Concentration (at max solubility)	Notes
Dimethyl Sulfoxide (DMSO)	62.5 - 77 mg/mL	162.56 - 200.27 mM	Ultrasonic treatment may be required for complete dissolution. Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent.
Ethanol	Insoluble	N/A	Not a suitable solvent for creating stock solutions.
Water	Insoluble	N/A	Not soluble in aqueous solutions alone.
Methanol	Data not available	N/A	Empirical testing is recommended to determine solubility.
Acetonitrile	Data not available	N/A	Empirical testing is recommended to determine solubility.
Isopropanol	Data not available	N/A	Empirical testing is recommended to determine solubility.
Polyethylene Glycol 300 (PEG300)	Forms a clear solution when co-solvated with DMSO.	See in vivo formulation protocols.	Used as a vehicle for in vivo administration.
Corn Oil	Forms a suspension.	See in vivo formulation protocols.	Used as a vehicle for oral gavage in in vivo studies.

Signaling Pathways Affected by TVB-3166

TVB-3166 exerts its anti-tumor effects by inhibiting FASN, which in turn disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The two primary pathways affected are the PI3K-AKT-mTOR and the Wnt/ β -catenin signaling cascades.[\[2\]](#)





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